Cytotoxicity Against Cervical Cancer Cells: Anticancer Agent 213 vs. Functional Analogs
Anticancer agent 213 exhibits an IC50 value of 10.3 μM against the HeLa human cervical cancer cell line . This cytotoxicity is not shared by structural analogs lacking either C-terminal capping or the unnatural BiP amino acid residue. Control experiments in the same study confirm that such analogs fail to induce both cholesterol depletion and cancer cell inhibition . Therefore, the observed activity is strictly dependent on the complete, precise molecular structure of Anticancer agent 213.
| Evidence Dimension | Cytotoxicity (IC50) against HeLa cells |
|---|---|
| Target Compound Data | 10.3 μM |
| Comparator Or Baseline | Structural analogs lacking C-terminal capping or BiP residue |
| Quantified Difference | Activity abolished (no inhibition observed) |
| Conditions | In vitro, HeLa cell line |
Why This Matters
This demonstrates that only the exact molecular structure of Anticancer agent 213 yields meaningful anticancer activity; alternative peptides or generic compounds will not produce the same effect.
